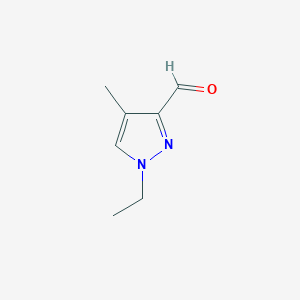

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

CAS No.: 1853219-36-9

Cat. No.: VC12013180

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1853219-36-9 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 1-ethyl-4-methylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3 |

| Standard InChI Key | LAOHMSDIJUVRNT-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C=O)C |

| Canonical SMILES | CCN1C=C(C(=N1)C=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyrazole ring in 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a five-membered aromatic system with two adjacent nitrogen atoms. Key substitutions include:

-

1-Position: An ethyl group (-CHCH) attached to the nitrogen atom.

-

4-Position: A methyl group (-CH) on the carbon adjacent to the nitrogen.

-

3-Position: A formyl group (-CHO), which introduces electrophilic reactivity for further functionalization .

The molecular formula is CHNO, with a molecular weight of 150.18 g/mol.

Spectroscopic Properties

While direct spectral data for this compound are unavailable, analogous pyrazole-carbaldehydes exhibit distinct NMR and IR signatures:

-

H NMR: The formyl proton typically resonates as a singlet near δ 9.8–10.2 ppm, while pyrazole ring protons appear between δ 6.5–8.0 ppm .

-

IR: A strong absorption band near 1700 cm corresponds to the carbonyl stretch of the aldehyde group .

Synthesis and Functionalization

Triflate Intermediate Strategy

A validated approach for pyrazole-carbaldehydes involves triflate intermediates. For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde was triflated and subjected to Pd-catalyzed cross-coupling reactions to introduce substituents . Adapting this method:

-

Formylation: Introduce the aldehyde group at the 3-position via Vilsmeier-Haack formylation.

-

Triflation: Convert the hydroxyl group (if present) to a triflate (-OSOCF) to enhance leaving-group ability.

-

Cross-Coupling: Employ Suzuki-Miyaura or Sonogashira reactions to install alkyl/aryl groups .

Direct Alkylation and Formylation

An alternative pathway involves:

-

Alkylation: React 1H-pyrazole with ethyl iodide to introduce the 1-ethyl group.

-

Formylation: Use POCl/DMF to formylate the 3-position.

-

Methylation: Methylate the 4-position using methyl iodide and a base .

Challenges in Synthesis

-

Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions .

-

Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Estimated properties based on structurally similar compounds :

| Property | Value |

|---|---|

| Density | 1.1–1.2 g/cm |

| Boiling Point | 380–390°C (extrapolated) |

| Melting Point | Not determined |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

| LogP (Partition Coefficient) | 1.5–2.0 |

Applications and Derivatives

Pharmaceutical Intermediates

Pyrazole-carbaldehydes serve as precursors for bioactive molecules. For instance:

-

Anticancer Agents: Analogous compounds inhibit kinase enzymes by binding to ATP pockets.

-

Anti-inflammatory Drugs: Derivatives block COX-2 and LOX pathways .

Agrochemical Development

The methyl and ethyl groups enhance lipophilicity, aiding penetration into plant tissues. Potential uses include:

Materials Science

The aldehyde group enables Schiff base formation, useful for:

-

Coordination Polymers: Metal-organic frameworks (MOFs) with applications in gas storage .

-

Photocatalysts: Conjugated systems for light-driven reactions .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume